4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-15-9-7-14(8-10-15)20-16(18-19-17(20)22)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXIJOYMFKMBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while electrophilic substitution on the aromatic rings can produce nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process that includes the cyclization of appropriate precursors under controlled conditions. The compound is characterized using various spectroscopic techniques such as:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
These methods confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Activity
The primary application of this compound is its antimicrobial activity. Research has demonstrated that this compound exhibits promising effects against various microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
| Aspergillus niger | 10 |
The disc diffusion method was employed to assess the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicate that this compound can be effective in combating microbial resistance, which is a growing concern in medical science.
Study on Antimicrobial Efficacy
A study published in the Journal of Advanced Scientific Research evaluated a series of triazole derivatives including this compound. The researchers found that this compound showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity.
Research on Antifungal Properties
Another investigation focused on the antifungal properties of triazole derivatives. The results indicated that compounds similar to this compound exhibited considerable antifungal activity against Candida albicans and Aspergillus niger. This underscores the potential use of such compounds in treating fungal infections.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., chloro): Improve stability against oxidative degradation but may reduce reactivity in nucleophilic substitutions .
Physicochemical Properties
- Solubility : Ethoxy and methyl groups reduce aqueous solubility compared to hydroxyl or carboxylate analogs.
- Thermal Stability : Aromatic and heteroaromatic substituents enhance thermal stability, as evidenced by melting points >200°C for most analogs.
- Spectroscopic Signatures :
Biological Activity
4-(4-Ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization. The compound can be synthesized through methods such as nucleophilic substitution or cyclization reactions involving appropriate precursors.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings regarding its biological activities are summarized below.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in vitro studies highlighted its ability to inhibit bacterial growth at varying concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its effect on cytokine production. In peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 ± 10 | 60 ± 5 |
| IL-6 | 100 ± 8 | 30 ± 3 |
The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways. Specifically, it may inhibit the NF-kB pathway, which plays a critical role in inflammation and immune responses. By reducing the activation of NF-kB, the compound can decrease the expression of inflammatory mediators.
Case Studies
Several case studies have examined the therapeutic potential of this compound:
- Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that the compound significantly reduced inflammation in a mouse model of arthritis. The results indicated a decrease in joint swelling and pain scores compared to control groups .
- Anticancer Activity Evaluation : In vitro tests against various cancer cell lines (including melanoma and breast cancer) revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 50 to 100 µM. Notably, it showed selectivity towards cancer cells over normal cells .
Q & A
Q. What are the optimized synthetic routes for 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can side reactions be minimized?
The synthesis typically involves S-alkylation or hydrazine-carbothioamide intermediates. For example, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) was synthesized via S-alkylation, followed by reduction using sodium borohydride to form derivatives like ketones or alcohols . Key steps include:
- Reaction conditions : Basic media (e.g., NaOH) for cyclization .
- Side reaction mitigation : Careful control of stoichiometry (e.g., 1:1 molar ratio for S-alkylation) and temperature (room temperature to 80°C) to avoid over-alkylation or decomposition .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) achieves >70% yields for most derivatives .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?
- ¹H/¹³C-NMR : Assign chemical shifts for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and triazole-thiol (δ 13–14 ppm for SH, absent in alkylated derivatives) .
- LC-MS/HR-MS : Confirm molecular ions (e.g., [M+H⁺] at m/z 267.349 for the parent compound) and fragmentation patterns .
- FTIR : Detect thiol (-SH) stretches at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
Q. How is the antiradical activity of triazole-thiol derivatives evaluated, and what substituents enhance this activity?
-
DPPH assay : Measure IC₅₀ values (µM) for radical scavenging. For example:
Substituent IC₅₀ (µM) Reference 2-hydroxybenzylidene 12.5 4-fluorobenzylidene 25.3
Advanced Research Questions
Q. How can molecular docking predict the inhibitory potential of this compound against viral helicases (e.g., MERS-CoV)?
Q. How do structural modifications (e.g., alkylation, Mannich bases) influence antimicrobial activity?
Q. What strategies resolve discrepancies between in silico toxicity predictions and in vivo results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
